molecular formula C11H7NO3 B8673100 4H-Furo[3,2-b]indole-2-carboxylic acid

4H-Furo[3,2-b]indole-2-carboxylic acid

Cat. No. B8673100
M. Wt: 201.18 g/mol
InChI Key: NKGUHSIMKXPTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Furo[3,2-b]indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H7NO3 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Furo[3,2-b]indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Furo[3,2-b]indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

4H-furo[3,2-b]indole-2-carboxylic acid

InChI

InChI=1S/C11H7NO3/c13-11(14)9-5-8-10(15-9)6-3-1-2-4-7(6)12-8/h1-5,12H,(H,13,14)

InChI Key

NKGUHSIMKXPTGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethyl furo[3,2-b]indole-2-carboxylate (10 g), 10% aqueous sodium hydroxide solution (100 ml) was added, then the mixture was stirred for an hour at 60° C. The resulting solution was acidified with hydrochloric acid, and the precipitate formed was collected by filtration to give furo[3,2-b]indole-2-carboxylic acid (8.5 g). To furo[3,2-b]-indole-2-carboxylic acid (8.5 g), thionyl chloride (40 ml) and benzene (50 ml) were added, the resulting solution was refluxed for 5 hours, and the excess amounts of thionyl chloride and the benzene were evaporated to give furo[3,2-b]indole-2-carbonyl chloride (7.1 g).
Name
ethyl furo[3,2-b]indole-2-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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